N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H15FN2O6S and its molecular weight is 394.37. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory Applications
A study by Hashimoto et al. (2002) synthesized derivatives of benzenesulfonamide and evaluated them as inhibitors of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). The introduction of a fluorine atom significantly increased COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, JTE-522, which is in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain Hashimoto et al., 2002.
Antimicrobial and Anticancer Activities
The antibacterial potential of sulfonamides bearing the benzodioxane moiety was investigated by Abbasi et al. (2016). These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains Abbasi et al., 2016.
Enzyme Inhibition for Therapeutic Applications
Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE), key enzymes in diabetes and Alzheimer's disease, respectively. Most compounds exhibited substantial inhibitory activity, highlighting their therapeutic potential Abbasi et al., 2019.
Mechanism of Action
Target of Action
Similar compounds have been found to have potent inhibitory effects on enzymes such as cyclooxygenase .
Mode of Action
It’s suggested that similar compounds can inhibit the activity of certain enzymes, potentially leading to therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes like cyclooxygenase, which plays a key role in the synthesis of prostaglandins, thromboxanes, and prostacyclin . These molecules are involved in inflammation and pain signaling, among other physiological processes.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have shown potent activities against certain cell lines, suggesting potential antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the effectiveness of a compound .
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . The employment of similar compounds may be effective for enhancing root growth and crop production .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O6S/c18-13-3-1-2-4-16(13)27(22,23)19-8-12-9-20(17(21)26-12)11-5-6-14-15(7-11)25-10-24-14/h1-7,12,19H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEROYSYMBURJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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